molecular formula C8H8F2O B1320696 (2,5-Difluoro-4-methylphenyl)methanol CAS No. 252004-43-6

(2,5-Difluoro-4-methylphenyl)methanol

Cat. No. B1320696
M. Wt: 158.14 g/mol
InChI Key: OAFXZKIFYIAVLA-UHFFFAOYSA-N
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Description

The compound "(2,5-Difluoro-4-methylphenyl)methanol" is not directly mentioned in the provided papers. However, the papers discuss various diphenylmethanols and related compounds, which can offer insights into the chemical behavior and properties that might be relevant to the compound . These papers cover the synthesis, crystal structure, and intermolecular interactions of several diphenylmethanol derivatives, which are structurally related to "(2,5-Difluoro-4-methylphenyl)methanol" .

Synthesis Analysis

The synthesis of complex organic molecules like diphenylmethanol derivatives often involves multi-step reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. While the exact synthesis of "(2,5-Difluoro-4-methylphenyl)methanol" is not detailed, similar compounds are typically synthesized using methods such as Grignard reactions, as indicated in the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol . This suggests that the synthesis of the compound may also involve the use of organometallic reagents.

Molecular Structure Analysis

The molecular structure of diphenylmethanol derivatives is characterized by the presence of phenyl groups attached to a central carbon atom bearing a hydroxyl group. The papers describe various crystal structures, such as the non-centrosymmetric monoclinic space group for biphenyl-2-methanol , which could be similar to the molecular structure of "(2,5-Difluoro-4-methylphenyl)methanol". The dihedral angles between the phenyl rings and the orientation of the hydroxyl group are key features that influence the molecular conformation.

Chemical Reactions Analysis

Diphenylmethanol derivatives can participate in a range of chemical reactions, primarily due to the reactivity of the hydroxyl group. This includes the formation of esters, ethers, and other derivatives through nucleophilic substitution reactions. The presence of substituents like fluorine atoms can further influence the reactivity and selectivity of these transformations. The papers do not provide specific reactions for "(2,5-Difluoro-4-methylphenyl)methanol", but the chemical behavior of similar compounds suggests that it may undergo similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of diphenylmethanol derivatives are influenced by their molecular structure and intermolecular interactions. The papers describe properties such as hydrogen bonding patterns and crystal packing, which can affect the compound's melting point, solubility, and stability . For example, the presence of hydrogen bonds can lead to higher melting points and lower solubility in non-polar solvents. The specific properties of "(2,5-Difluoro-4-methylphenyl)methanol" would likely be affected by the electron-withdrawing fluorine atoms and the electron-donating methyl group.

Scientific Research Applications

Methanol in Hydrogen Production

(2,5-Difluoro-4-methylphenyl)methanol, as a derivative of methanol, may find relevance in hydrogen production. Methanol serves as a liquid hydrogen carrier, producing high purity hydrogen when needed. The review by García et al. (2021) highlights current production pathways of hydrogen from methanol, including methanol steam reforming, partial oxidation, and autothermal reforming. Copper-based catalysts are noted for their activity and selectivity in these processes, though issues with deactivation and stability are challenges. Novel reactor technologies like porous copper fiber sintered-felt and membrane reactors are discussed for their efficiency improvements in hydrogen production García et al., 2021.

Methanol Crossover in Fuel Cells

The work by Heinzel and Barragán (1999) reviews the challenges posed by methanol crossover in direct methanol fuel cells (DMFCs), a critical barrier to their efficiency. This crossover from the anode to the cathode reduces the performance of DMFCs, necessitating the development of more impermeable polymer electrolytes Heinzel & Barragán, 1999.

Methanol in Chemical Synthesis

Cybulski (1994) discusses the use of methanol in liquid-phase synthesis, particularly in the context of coal gasification combined cycle power stations. Methanol's potential as a peaking fuel and its application in synthesizing other chemicals due to its clean-burning nature and versatility are highlighted Cybulski, 1994.

Methanol as a Marker for Insulating Paper Degradation

Jalbert et al. (2019) explore the use of methanol as a marker for assessing solid insulation conditions in power transformers. Methanol, identified during thermal ageing tests of oil-immersed insulating papers, provides insights into cellulosic insulation degradation in transformer mineral oil Jalbert et al., 2019.

Methanol in Energy Transport Systems

Liu et al. (2002) review the role of methanol in thermal energy transport systems, particularly focusing on a two-step liquid-phase methanol synthesis process for recovering wasted or unused heat from industrial sources. The development of low-temperature decomposition and synthetic catalysts, and the simulation of energy transport efficiency, are significant components of this research Liu et al., 2002.

Safety And Hazards

Safety information for “(2,5-Difluoro-4-methylphenyl)methanol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

(2,5-difluoro-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFXZKIFYIAVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595031
Record name (2,5-Difluoro-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Difluoro-4-methylphenyl)methanol

CAS RN

252004-43-6
Record name (2,5-Difluoro-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-bromo-2,5-difluoro-4-methyl-benzene (3.3 g, 16 mmol) and ether (75 mL) was cooled to −78° C., and a solution of n-butyllithium in hexane (5.4 mL, 2.5 M, 13.5 mmol) was added dropwise. After stirring for 1 hour, dimethylformamide (1.1 mL, 14 mmol) was added, and the mixture was stirred for 1 hour. The mixture was treated with 1M HCl and water, warmed to ambient temperature and was extracted 3× with ether. The combined organic layers were dried over MgSO4, filtered and concentrated in vacuo. The residue was diluted with tetrahydrofuran (50 mL), and the mixture was treated with sodium borohydride (0.50 g, 13.5 mmol) and ethanol (2 mL). After stirring for 30 minutes, the mixture was diluted cautiously with 0.5M aqueous HCl, extracted 3× with ethyl acetate, and the combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo. Recrystallization of the residue from hexane afforded 1.24 g (54%) of (2,5-difluoro-4-methyl-phenyl)-methanol as a colorless solid. 1H NMR (400 MHz, CDCl3) δ 7.05 (dd, 1H, J=6.0, 9.2 Hz), 6.84 (dd, 1H, J=6.4, 10 Hz), 4.68 (d, 2H, J=6.0 Hz), 2.23 (s, 3H), 1.76 (t, 1H, J=6.0 Hz) ppm.
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3.3 g
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75 mL
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5.4 mL
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1.1 mL
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2 mL
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